molecular formula C18H15FN2O2 B2912688 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide CAS No. 862831-42-3

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide

Cat. No.: B2912688
CAS No.: 862831-42-3
M. Wt: 310.328
InChI Key: GEKSPPHSTYCREF-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a 1,2-dimethyl-1H-indol-3-yl group attached to an N-(2-fluorophenyl)-2-oxoacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis, ensuring the purity and consistency of the final product. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The indole ring can be oxidized to form different derivatives.

  • Reduction: : Reduction reactions can be used to modify the functional groups.

  • Substitution: : Substitution reactions can introduce different substituents on the indole ring or the fluorophenyl group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized indole derivatives, reduced forms of the compound, and various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicine, this compound has potential applications in drug discovery and development. It may be used as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide exerts its effects involves its interaction with specific molecular targets. The indole ring and the fluorophenyl group may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide: : Similar structure but lacks the 1,2-dimethyl groups.

  • 2-(1,2-dimethyl-1H-indol-3-yl)-N-(phenyl)-2-oxoacetamide: : Similar structure but lacks the fluorine atom on the phenyl ring.

  • 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-chlorophenyl)-2-oxoacetamide: : Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The presence of both the 1,2-dimethyl groups on the indole ring and the fluorine atom on the phenyl ring makes this compound unique. These structural features can influence its reactivity, binding affinity, and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-11-16(12-7-3-6-10-15(12)21(11)2)17(22)18(23)20-14-9-5-4-8-13(14)19/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKSPPHSTYCREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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